

2-Phenoxyethyl acetate as a fragrance component in research

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Compound of Interest

Compound Name: 2-Phenoxyethyl acetate

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An In-Depth Guide to the Application of **2-Phenoxyethyl Acetate** in Fragrance Research

Introduction: Understanding 2-Phenoxyethyl Acetate

2-Phenoxyethyl acetate (CAS: 6192-44-5) is an organic ester that has carved a niche for itself within the complex palette of the fragrance industry.^[1] Structurally, it is the acetate ester of 2-phenoxyethanol, a compound also used in perfumery and cosmetics.^[2] Known for its subtle, sweet, floral, and slightly fruity aroma with honey and rose undertones, it serves not as a primary scent but as a sophisticated modifier and blender. Its value lies in its ability to round out sharp notes, add a touch of naturalness, and enhance the longevity of a fragrance composition. This guide provides a comprehensive overview of its properties, applications in research, and detailed protocols for its evaluation.

Also known by synonyms such as Acetic Acid 2-Phenoxyethyl Ester and Ethylene Glycol Monophenyl Ether Acetate, this colorless liquid is a key component for researchers and perfumers aiming to create nuanced and stable scent profiles.^{[1][3]}

Physicochemical Properties

A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in formulation and research.^[1]

Property	Value	Source
CAS Number	6192-44-5	PubChem[3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[3]
Molecular Weight	180.20 g/mol	PubChem[3]
Appearance	Colorless Liquid	Ningbo Inno Pharmchem[1]
Boiling Point	~243-273 °C	The Good Scents Company, LookChem[1][4]
Density	~1.1 g/cm ³	Ningbo Inno Pharmchem, LookChem[1][5]
Vapor Pressure	0.032 mmHg @ 25 °C (est.)	The Good Scents Company[4]
LogP	1.6 - 1.8	LookChem, PubChem[3][5]

Application in Fragrance Research & Formulation

The primary role of **2-phenoxyethyl acetate** is not to be a dominant character in a fragrance, but a crucial supporting actor. Its mild and versatile scent profile allows it to:

- **Act as a Blender:** It seamlessly bridges the gap between different fragrance notes, particularly between the middle (heart) and base notes, creating a more cohesive and harmonious scent profile.
- **Function as a Modifier:** It can soften the harsh edges of synthetic aldehydes, add warmth to floral bouquets (especially rose and jasmine accords), and introduce a subtle, honeyed sweetness.
- **Enhance Fixation:** Due to its relatively high boiling point and low vapor pressure, it has good fixative properties, helping to slow the evaporation of more volatile components and extend the overall life of the fragrance on the skin.

The research application of **2-phenoxyethyl acetate** involves its systematic incorporation into experimental fragrance accords to evaluate its impact on olfactory character, performance, and stability.

Safety and Regulatory Landscape

The safety of fragrance ingredients is paramount. Materials like **2-phenoxyethyl acetate** belong to a structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE).^{[6][7]} The Research Institute for Fragrance Materials (RIFM) conducts thorough safety assessments on these ingredients. While a specific assessment for **2-phenoxyethyl acetate** is not detailed in the provided search results, the safety profiles of structurally similar compounds like 2-phenoxyethyl isobutyrate and 2-phenoxyethyl propionate have been extensively reviewed.^{[6][7][8]}

These assessments typically evaluate a range of endpoints, including:

- Genotoxicity (mutagenicity)
- Repeated dose toxicity
- Skin sensitization
- Photoirritation and photoallergenicity

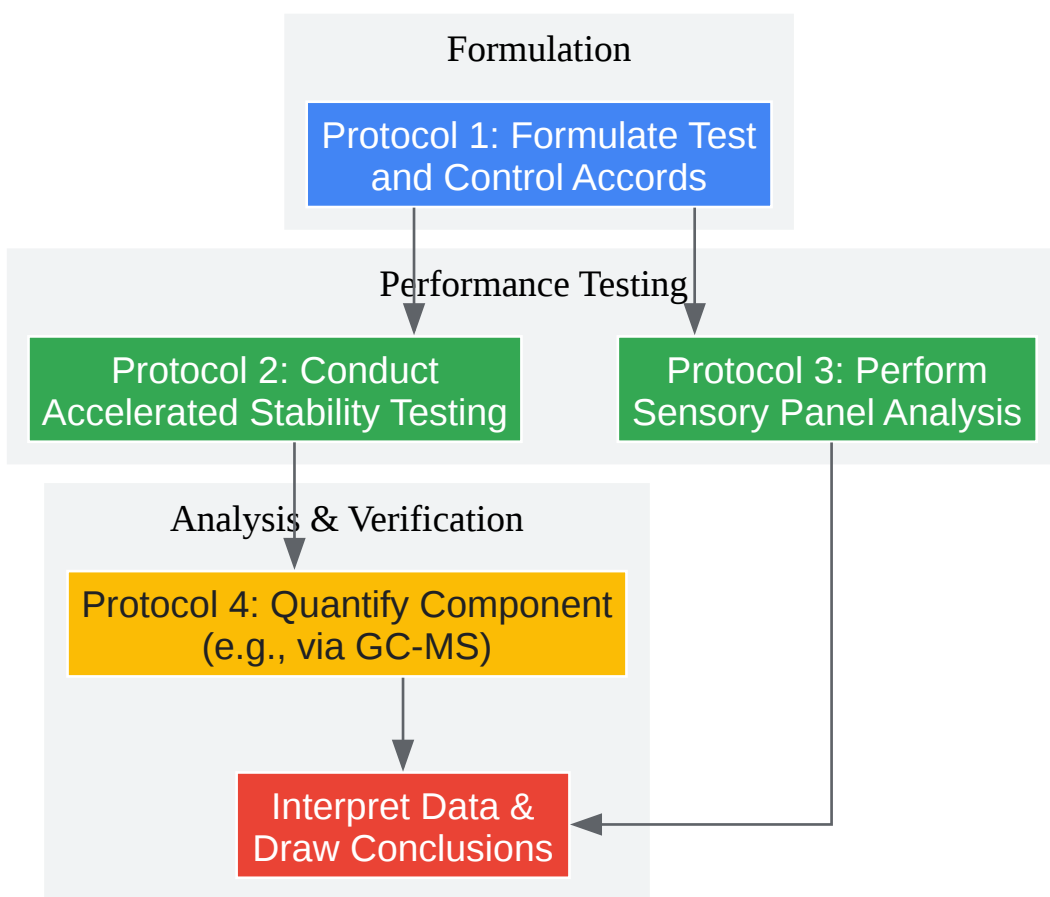
For related compounds, the data have consistently supported their safe use in fragrances at current levels.^{[8][9]} For instance, 2-phenoxyethyl isobutyrate was found to be non-genotoxic and did not present a concern for skin sensitization.^[8] Researchers must always adhere to the guidelines and standards set by regulatory bodies like the International Fragrance Association (IFRA) to ensure safe concentration levels in final consumer products.

Experimental Protocols

The following protocols are designed for researchers to systematically evaluate the utility and performance of **2-phenoxyethyl acetate** in a fragrance context.

Workflow for Fragrance Component Evaluation

The overall process of evaluating a new fragrance component follows a structured path from initial formulation to final analysis.



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Caption: Workflow for evaluating **2-phenoxyethyl acetate**.

Protocol 1: Formulation of a Simple Floral Accord

Objective: To create a basic fragrance accord to serve as a testbed for evaluating the olfactory contribution of **2-phenoxyethyl acetate**.

Materials:

- **2-Phenoxyethyl acetate**
- Phenethyl alcohol (PEA)
- Citronellol

- Geraniol
- Hedione® (Methyl dihydrojasmonate)
- Dipropylene glycol (DPG) or Ethanol (perfumer's grade) as a solvent
- Glass beakers, pipettes, and digital scale (0.001g precision)
- Amber glass storage bottles

Methodology:

- Prepare Control Accord (without **2-Phenoxyethyl Acetate**):
 - Tare a clean glass beaker on the digital scale.
 - Carefully add the following ingredients by weight to create a simple rose accord:
 - Phenethyl alcohol (PEA): 6.0g
 - Citronellol: 2.0g
 - Geraniol: 1.0g
 - Hedione®: 1.0g
 - Mix gently until homogenous.
 - Dilute this concentrate to 10% in the chosen solvent (e.g., add 90g of DPG to 10g of the concentrate).
 - Transfer to a labeled amber glass bottle and allow it to macerate for at least 48 hours.
- Prepare Test Accord (with **2-Phenoxyethyl Acetate**):
 - In a separate beaker, prepare the same base accord as in Step 1.
 - Introduce **2-phenoxyethyl acetate** at a specific concentration, for example, 5% of the concentrate weight. The formula would be:

- Phenethyl alcohol (PEA): 6.0g
- Citronellol: 2.0g
- Geraniol: 1.0g
- Hedione®: 1.0g
- **2-Phenoxyethyl acetate**: 0.5g (5% of the initial 10g concentrate)
- Mix gently until homogenous.
- Dilute the test concentrate to 10% in the solvent, transfer to a labeled amber bottle, and macerate for 48 hours.

Causality: This protocol establishes a clear control and variable. By comparing the two accords, a researcher can specifically isolate the olfactory effects of **2-phenoxyethyl acetate**, such as its ability to add smoothness, enhance floralcy, or improve the blend's overall coherence.

Protocol 2: Accelerated Stability Testing

Objective: To assess the stability of the fragrance formulation containing **2-phenoxyethyl acetate** under stressed conditions, predicting its long-term shelf life.

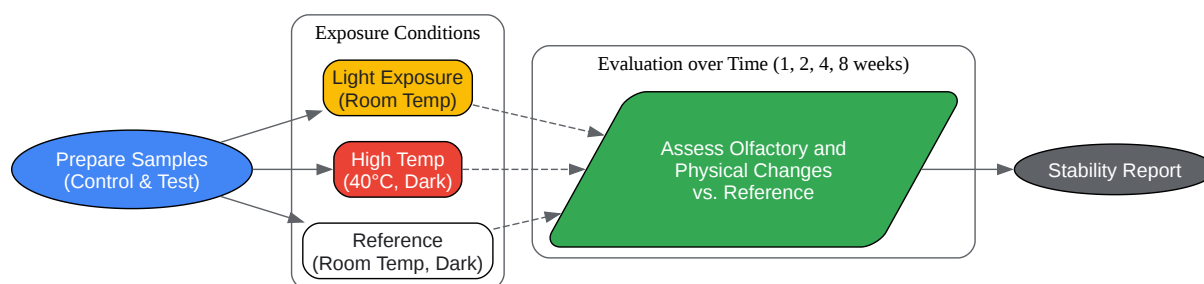
Materials:

- Control and Test accord samples from Protocol 1.
- Multiple small, sealed amber glass vials.
- Temperature-controlled oven (e.g., set to 40°C).
- UV light exposure chamber or a stable location with consistent natural light exposure.

Methodology:

- Sample Preparation: Aliquot the Control and Test accords into several sealed amber vials for each test condition. Keep one set of vials as a reference standard, stored in the dark at room temperature.

- Thermal Stability: Place one set of vials in a temperature-controlled oven at 40°C.
- Photostability: Place another set of vials under a controlled UV light source or on a windowsill exposed to indirect daylight.
- Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
- Assessment: At each time point, remove a sample from each condition. Allow it to return to room temperature. Evaluate for:
 - Physical Changes: Color change, precipitation, clarity.
 - Olfactory Changes: Dip fragrance blotters into each sample (including the room temperature reference) and compare the scent profiles. Note any degradation, souring, or loss of character.



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Caption: Accelerated stability testing workflow.

Causality: Heat and light are primary catalysts for the degradation of fragrance molecules. This protocol accelerates these processes, allowing researchers to quickly identify potential

instabilities in the formulation. Comparing the test accord to the control reveals if **2-phenoxyethyl acetate** contributes to or mitigates any degradation pathways.

Protocol 3: Sensory Analysis (Triangle Test)

Objective: To determine if a statistically significant olfactory difference exists between the Control and Test accords. This is a foundational step before attempting more complex descriptive analysis.[\[10\]](#)

Materials:

- Control and Test accord samples.
- Identical, coded sample vials.
- Fragrance blotters (smelling strips).
- A panel of at least 15-20 screened assessors.
- A controlled, odor-free testing environment.[\[10\]](#)

Methodology:

- Sample Preparation: For each panelist, prepare a set of three samples. Two samples will be identical (e.g., two Control samples) and one will be different (e.g., one Test sample). The order is randomized for each panelist (e.g., AAB, ABA, BAA).
- Blinding: Code the samples with random three-digit numbers to prevent bias.
- Instructions to Panelists: Instruct each panelist to smell the three samples in the order presented and identify which sample is different from the other two.
- Data Collection: Record the number of correct and incorrect identifications.
- Statistical Analysis: Use a binomial or Chi-squared test based on a triangle test statistical chart to determine if the number of correct judgments is statistically significant (typically at $p < 0.05$).

Causality: The triangle test is a powerful discriminative method.^[10] If panelists cannot reliably distinguish the Test accord from the Control, it implies the addition of **2-phenoxyethyl acetate** at that concentration does not produce a perceivable difference. If they can, it validates the need for further descriptive analysis to characterize how the scent is different.

Protocol 4: Analytical Quantification by GC-MS

Objective: To verify the concentration of **2-phenoxyethyl acetate** in a fragrance matrix and monitor its concentration during stability testing. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile fragrance compounds.

Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
- Appropriate GC column (e.g., DB-5ms, HP-5ms).
- High-purity helium as carrier gas.
- **2-Phenoxyethyl acetate** standard of known purity.
- Solvent (e.g., ethanol or hexane).
- Volumetric flasks, syringes, and autosampler vials.

Methodology:

- Standard Preparation (Calibration Curve):
 - Create a stock solution of **2-phenoxyethyl acetate** (e.g., 1000 µg/mL) in ethanol.
 - Perform serial dilutions to create a set of calibration standards across a relevant concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
- Sample Preparation:
 - Accurately weigh a known amount of the fragrance accord (e.g., 0.1g).

- Dilute it in a large volume of solvent (e.g., in a 10mL volumetric flask) to bring the expected concentration of the analyte within the calibration range. This is a critical step to avoid detector saturation.[\[11\]](#)
- GC-MS Analysis:
 - Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared sample.
 - Typical GC Conditions:
 - Inlet Temp: 250°C
 - Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
 - Carrier Gas Flow: 1.0 mL/min (constant flow).
 - Typical MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
- Data Analysis:
 - Identify the peak for **2-phenoxyethyl acetate** based on its retention time and mass spectrum.
 - Quantify the peak area.
 - Use the calibration curve to calculate the concentration of **2-phenoxyethyl acetate** in the diluted sample and then back-calculate to find its concentration in the original accord.

Causality: This protocol provides objective, quantitative data. It confirms the compound was added at the correct level and allows for the precise measurement of its degradation during stability studies, correlating analytical data with sensory observations.

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